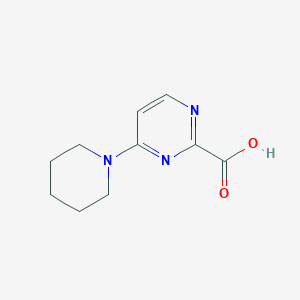

Acide 4-(pipéridin-1-yl)pyrimidine-2-carboxylique

Vue d'ensemble

Description

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antioxydantes

Ce composé a été associé à des activités antioxydantes, qui sont cruciales pour lutter contre le stress oxydatif et les maladies inflammatoires chroniques associées telles que le diabète, le cancer et les maladies cardiovasculaires .

Inhibition de la kinase

Il a été constaté qu'il inhibait l'activité de la kinase PKB, ce qui est significatif dans l'étude de la signalisation cellulaire et de la recherche sur le cancer .

Propriétés antibactériennes et antivirales

Les pyrimidines, y compris les dérivés de ce composé, sont connues pour leurs propriétés antibactériennes et antivirales, ce qui en fait des éléments précieux dans le développement de nouveaux médicaments .

Dépresseurs du SNC

La partie pyrimidine du composé contribue à ses propriétés dépressives du SNC, utiles pour créer des traitements pour divers troubles neurologiques .

Découverte de médicaments

Le noyau pipéridine est une structure clé dans la découverte de médicaments, en particulier pour son action antioxydante et son potentiel dans la création de nouveaux agents pharmacologiques .

Synthèse de médicaments

Les réactions multicomposants (RMC) impliquant des pyrimidines sont un outil efficace pour la synthèse de médicaments, indiquant le rôle de ce composé dans la création de produits pharmaceutiques écologiques et rentables .

Dérivés de la pipéridine

La littérature récente met en évidence la synthèse de divers dérivés de la pipéridine à partir de composés tels que l'acide 4-(pipéridin-1-yl)pyrimidine-2-carboxylique, qui sont importants en chimie médicinale .

Traitement des maladies

Des dérivés substitués de ce composé ont été divulgués pour une utilisation dans le traitement de maladies, montrant son potentiel thérapeutique .

Mécanisme D'action

Target of Action

Piperidine derivatives are known to interact with a variety of targets in the body. They are present in more than twenty classes of pharmaceuticals

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives have been found to inhibit certain enzymes or receptor activities .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Result of Action

The molecular and cellular effects of piperidine derivatives can vary depending on their specific targets and mode of action. Some piperidine derivatives have been found to have cytotoxic effects on cancer cells .

Analyse Biochimique

Biochemical Properties

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid on cells are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for example, this compound has demonstrated antiproliferative effects by inhibiting cell division and inducing apoptosis . It also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation . Additionally, 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid can alter gene expression and cellular metabolism, leading to changes in the overall function of the cell.

Molecular Mechanism

At the molecular level, 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes or receptors, and modulating their activity . This compound can act as an inhibitor or activator, depending on the target molecule. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cells can vary depending on the duration of exposure. Short-term exposure often results in immediate changes in enzyme activity and cell signaling, while long-term exposure can lead to more profound effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid vary with different dosages. Low doses of the compound have been found to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects.

Metabolic Pathways

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites within the cell. For instance, it has been shown to affect the pyrimidine metabolism pathway, which is crucial for nucleotide synthesis and energy production .

Transport and Distribution

The transport and distribution of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within the cell can influence its activity and effectiveness. For example, accumulation in the nucleus may enhance its ability to interact with DNA and regulatory proteins .

Subcellular Localization

The subcellular localization of 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis, or to the nucleus, where it can affect gene expression and DNA repair .

Propriétés

IUPAC Name |

4-piperidin-1-ylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWKNQBNTUWFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

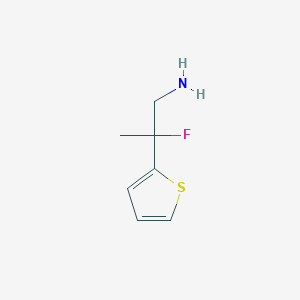

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472387.png)

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472394.png)

![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472395.png)